molecular formula C19H24N2O2 B2908759 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide CAS No. 852367-39-6

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No. B2908759
CAS RN: 852367-39-6
M. Wt: 312.413
InChI Key: WZWPIRFFPJNBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide, also known as TRIMCA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. TRIMCA belongs to the class of indole-2-carboxamides and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is not fully understood. However, it has been suggested that 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may exert its effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has also been found to activate the AMPK pathway, which plays a role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation. Additionally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been found to reduce oxidative stress and increase the activity of antioxidant enzymes. Studies have also suggested that 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have a role in regulating glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with a high yield. Additionally, it has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in different types of cancer and to understand its mechanism of action. Additionally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine its neuroprotective effects and potential therapeutic applications. Finally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have potential applications in metabolic disorders, such as diabetes and obesity. Further studies are needed to determine its effects on glucose and lipid metabolism and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a synthetic compound that has potential applications in various scientific research studies. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. While its mechanism of action is not fully understood, it has several advantages for use in lab experiments. Further research is needed to fully understand its potential applications and to determine its efficacy in different disease states.

Synthesis Methods

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including N-bromosuccinimide, triethylamine, and palladium on carbon. The final product is obtained as a white solid with a high yield.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. It has been found to have potential anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Studies have also suggested that 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-8-13(10-19(2,3)9-12)21-18(23)17(22)15-11-20-16-7-5-4-6-14(15)16/h4-7,11-13,20H,8-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPIRFFPJNBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

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